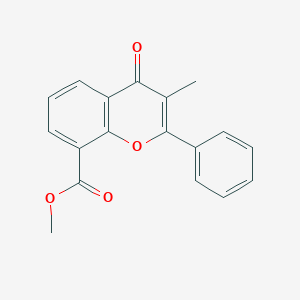

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

生物活性

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate, also known as a derivative of flavoxate, has garnered attention in pharmacological research for its diverse biological activities. This compound belongs to the chromene class of flavonoids, which are known for their potential therapeutic properties, including antitumor, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C18H14O4

- Molecular Weight : 294.30 g/mol

- CAS Number : 90101-87-4

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Antitumor Effects : Research indicates that flavonoids, including this chromene derivative, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

- Antispasmodic Properties : As a derivative of flavoxate, the compound may exert anticholinergic effects, which are beneficial in treating conditions characterized by muscle spasms.

Biological Activities Overview

Case Studies and Research Findings

-

Antioxidant Potential :

A study highlighted the antioxidant capacity of phenolic compounds derived from citrus fruits, demonstrating that similar structures can significantly enhance antioxidant activity through mechanisms involving radical scavenging and enzyme inhibition . -

Antitumor Activity :

In vitro evaluations showed that derivatives of chromenes exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported that flavonoid derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways . -

Antispasmodic Effects :

Flavoxate-related compounds have been documented for their effectiveness in treating urinary tract disorders due to their ability to relax smooth muscles . This suggests that this compound may have similar therapeutic applications.

科学研究应用

Medicinal Chemistry

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate is primarily recognized as an intermediate in the synthesis of flavoxate hydrochloride, a medication used to treat urinary incontinence and overactive bladder syndrome. Flavoxate acts as a smooth muscle antispasmodic, particularly affecting the urogenital tract . The compound's structure allows it to interact with muscarinic receptors, which are implicated in bladder control.

Key Characteristics:

- Chemical Structure: The compound features a chromene backbone with a carboxylate group that enhances its solubility and biological activity.

- Mechanism of Action: It functions by inhibiting the action of acetylcholine on muscarinic receptors, leading to reduced bladder contractions .

Analytical Applications

The compound has been utilized in various analytical methods for the detection and quantification of flavoxate and its related substances. A notable method includes high-performance liquid chromatography (HPLC), which has been validated for stability-indicating purposes.

HPLC Methodology:

- Column Used: Hypersil ODS (150 x 4.6 mm)

- Mobile Phase: pH 2.75 buffer and acetonitrile

- Detection Wavelength: 293 nm

- Retention Time: Flavoxate elutes at approximately 6.3 minutes .

This method demonstrates high specificity and accuracy, making it suitable for quality control in pharmaceutical formulations.

Case Study 1: Stability-Indicating Method Development

A study focused on developing a stability-indicating RP-LC method for estimating related substances of flavoxate hydrochloride highlighted the importance of this compound as a reference standard. The method showed excellent linearity with a correlation coefficient greater than 0.99 across various concentrations, indicating its reliability for routine analysis .

Case Study 2: Structural Analysis

Research involving crystallographic studies provided insights into the molecular packing and hydrogen bonding interactions of the compound. The crystal structure revealed that the chromene unit is nearly planar, with specific dihedral angles that influence its chemical behavior . Such structural insights are crucial for understanding how modifications to the compound might enhance its pharmacological properties.

化学反应分析

Oxidation Reactions

The chromene core and ester functionality undergo selective oxidation under controlled conditions:

Key Findings :

-

Oxidation of the chromene ring with KMnO₄ selectively converts the ester to a carboxylic acid, retaining the 3-methyl and 4-oxo groups .

-

Ozonolysis cleaves the ester side chain, yielding derivatives useful for further functionalization .

Reduction Reactions

Reductive modifications target the 4-oxo group and aromatic systems:

Key Findings :

-

NaBH₄ reduces the 4-oxo group to a hydroxyl without affecting the ester moiety .

-

LiAlH₄ selectively reduces the ester to a primary alcohol, enabling access to alcohol-functionalized chromenes .

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling side-chain diversification:

Key Findings :

-

Microwave conditions significantly accelerate substitution reactions, improving yields compared to traditional heating.

-

Ester-amide interchange occurs under mild conditions, highlighting the reactivity of the carboxylate leaving group .

Cyclization and Ring-Opening Reactions

The chromene scaffold undergoes ring modifications under specific conditions:

Key Findings :

-

BF₃·Et₂O promotes lactone formation via intramolecular ester-alcohol cyclization .

-

Hydrolysis regenerates the carboxylic acid precursor, essential for iterative synthetic routes .

Thermal and Photochemical Reactions

Non-traditional activation methods enable unique transformations:

Key Findings :

-

Thermal decomposition follows first-order kinetics, releasing CO₂ and forming aromatic byproducts .

-

Photochemical pathways generate reactive intermediates, though synthetic applications remain exploratory .

Comparative Reactivity Analysis

| Functional Group | Reactivity Order (Most → Least) | Preferred Conditions |

|---|---|---|

| Ester | Substitution > Reduction > Oxidation | Polar aprotic solvents, nucleophilic agents |

| 4-Oxo group | Reduction > Oxidation | Protic solvents, low temperature |

| Chromene ring | Electrophilic substitution resistant | Requires strong Lewis acids (e.g., AlCl₃) |

属性

IUPAC Name |

methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-15(19)13-9-6-10-14(18(20)21-2)17(13)22-16(11)12-7-4-3-5-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHFQLSUZICPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-87-4 | |

| Record name | Methyl 3-methylflavone-8-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4BD438QB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。